(6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine
Description
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine is a pyridine-based primary amine featuring a chloro substituent at position 6 and a trifluoromethyl (CF₃) group at position 5 on the pyridine ring. This compound is commercially available as a high-value fluorinated building block (e.g., from CymitQuimica, priced at $232.00/50mg) and is utilized in medicinal chemistry and agrochemical research due to its electron-withdrawing substituents, which enhance metabolic stability and binding affinity in target molecules .
The chloro and trifluoromethyl groups confer unique electronic and steric properties, making it a versatile intermediate in synthesizing heterocyclic compounds, such as triazolopyridines and imidazopyridines, which are prevalent in drug discovery .
Properties
IUPAC Name |
[6-chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-5(7(9,10)11)1-4(2-12)3-13-6/h1,3H,2,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPFQGOGRQGILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine typically involves the chlorination of 5-(trifluoromethyl)pyridin-3-YL)methanamine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of (6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the chlorination step followed by purification through distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridinylmethanamine Derivatives
Structural and Functional Differences
Substituent Position and Electronic Effects :
- The 6-Cl,5-CF₃ substitution in the target compound creates a highly electron-deficient pyridine ring, favoring nucleophilic aromatic substitution reactions. In contrast, analogs like [6-(2-methoxyethoxy)pyridin-3-yl]methanamine (electron-donating methoxyethoxy group) exhibit increased solubility but reduced metabolic stability .
- N-Methylation (e.g., N-[(6-chloropyridin-3-yl)methyl]-N-methylamine) reduces polarity, enhancing blood-brain barrier penetration, as seen in acetamiprid metabolites .
Biological Activity: The trifluoromethyl group in (6-Cl,5-CF₃)methanamine improves binding to hydrophobic pockets in enzymes, as observed in allosteric modulators of adenosine receptors (cf. PD 81,723, a thiophene analog with similar CF₃ positioning) . Pyrimidine-based analogs (e.g., 2-[4-(trifluoromethyl)pyrimidin-2-yl]ethan-1-amine) show distinct activity profiles due to altered hydrogen-bonding capabilities compared to pyridine derivatives .
Synthetic Utility :
- The target compound serves as a precursor for triazolopyridines (e.g., tert-butyl ((6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate), achieving 99% yield in cyclization reactions with Lawesson’s reagent .
- In contrast, (3-Cl,5-CF₃)methanamine is optimized for coupling reactions in kinase inhibitor synthesis, as evidenced by its use in patented intermediates .
Biological Activity
(6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, particularly focusing on its antibacterial and antichlamydial properties.
Structural Characteristics
The compound features a pyridine ring with the following substituents:
- Chloro group at the 6-position
- Trifluoromethyl group at the 5-position
- Amino group at the 3-position
These functional groups contribute to the compound's unique reactivity and potential therapeutic applications. The molecular formula is with a molecular weight of approximately 211.57 g/mol.
Synthesis Methods
Synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine typically involves several steps:
- Formation of the pyridine ring.
- Introduction of the chloro and trifluoromethyl groups.
- Addition of the amino group.
Recent studies have reported efficient synthetic routes that allow for the production of this compound in good yields, enhancing its accessibility for further research.
Antibacterial Activity
Research indicates that (6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The presence of both chloro and trifluoromethyl groups enhances its interaction with bacterial targets, potentially leading to improved efficacy compared to other compounds lacking these substituents.
Minimum Inhibitory Concentration (MIC) Studies:
The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC) values. Preliminary studies reveal:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a promising candidate for further development as an antibacterial agent .
Antichlamydial Activity
In addition to its antibacterial properties, this compound has shown promise in antichlamydial activity. Studies indicate that derivatives containing trifluoromethyl groups can selectively inhibit Chlamydia species, suggesting a potential pathway for developing new therapeutic agents targeting this pathogen.
The mechanism of action involves interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The amino group participates in hydrogen bonding, further stabilizing interactions with biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of (6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine:
- Antimicrobial Efficacy: A comparative study evaluated multiple compounds similar to this one, revealing that derivatives exhibited enhanced antimicrobial properties due to structural modifications.
- Chemical Reactions Analysis: The compound undergoes various chemical reactions, including oxidation and substitution reactions, which can lead to diverse derivatives with potential biological activities.
- Pharmacological Investigations: Ongoing research is investigating its pharmacological activities beyond antibacterial effects, including anti-inflammatory properties and potential applications in treating other infectious diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
